Cas no 2094411-58-0 (tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride)
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride structure](https://ja.kuujia.com/scimg/cas/2094411-58-0x500.png)
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride
- tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride
- tert-Butyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride
- AT30321
- AT30322
- E73172
- E73492
- Z2755724069
- TERT-BUTYL (CIS-3-(AMINOMETHYL)CYCLOBUTYL)CARBAMATE HCL
- TERT-BUTYL (TRANS-3-(AMINOMETHYL)CYCLOBUTYL)CARBAMATE HCL
- tert-Butyl N-[(1s,3s)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride
- PS-15512
- EN300-364628
- 3-(Aminomethyl)-N-Boc-cyclobutanamine Hydrochloride
- SY343745
- 2089246-29-5
- 2089245-28-1
- MFCD30730586
- tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans
- EN300-364608
- tert-ButylN-[(1s,3s)-3-(aminomethyl)cyclobutyl]carbamatehydrochloride
- 2094411-58-0
- 1-(Boc-amino)-3-(aminomethyl)cyclobutane HCl
- EN300-366298
- Z2753800574
- CS-0185141
-
- MDL: MFCD30730586
- インチ: 1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
- InChIKey: VUVVWKLDUAUSEO-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C(C)(C)C)C(NC1CC(CN)C1)=O
計算された属性
- せいみつぶんしりょう: 236.1291556g/mol
- どういたいしつりょう: 236.1291556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366298-5.0g |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride |
2094411-58-0 | 95.0% | 5.0g |
$1600.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1095979-250mg |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride |
2094411-58-0 | 97% | 250mg |
$215 | 2024-05-23 | |
Enamine | EN300-366298-2.5g |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride |
2094411-58-0 | 95.0% | 2.5g |
$916.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1095979-500mg |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride |
2094411-58-0 | 97% | 500mg |
$345 | 2024-05-23 | |
1PlusChem | 1P01E9PA-100mg |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride |
2094411-58-0 | 97.00% | 100mg |
$126.00 | 2023-12-19 | |
1PlusChem | 1P01E9PA-250mg |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride |
2094411-58-0 | 97.00% | 250mg |
$168.00 | 2023-12-19 | |
A2B Chem LLC | AX44574-250mg |
tert-Butyl n-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride |
2094411-58-0 | 95% | 250mg |
$184.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1095979-250mg |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride |
2094411-58-0 | 97% | 250mg |
$215 | 2025-02-21 | |
eNovation Chemicals LLC | Y1095979-100mg |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride |
2094411-58-0 | 97% | 100mg |
$165 | 2025-02-21 | |
eNovation Chemicals LLC | Y1095979-1g |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride |
2094411-58-0 | 97% | 1g |
$520 | 2025-02-26 |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochlorideに関する追加情報
Comprehensive Overview of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride (CAS No. 2094411-58-0)
The compound tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride (CAS No. 2094411-58-0) is a specialized chemical intermediate gaining attention in pharmaceutical and organic synthesis research. Its unique structure, featuring a cyclobutyl ring with an aminomethyl substituent and a tert-butyl carbamate protective group, makes it a valuable building block for drug discovery and peptide chemistry. Researchers are increasingly exploring its applications in targeted therapies, particularly in the development of kinase inhibitors and protease modulators.
In recent years, the demand for tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride has grown significantly due to its role in creating novel bioactive molecules. The carbamate protection strategy is crucial in multi-step syntheses, allowing selective deprotection under mild conditions. This characteristic aligns with current trends in green chemistry, where researchers seek efficient protecting groups that minimize waste and reduce harsh reaction conditions. The hydrochloride salt form (hydrochloride) enhances the compound's stability and solubility, addressing common formulation challenges in medicinal chemistry.
The structural features of CAS 2094411-58-0 have sparked interest in fragment-based drug design (FBDD), a cutting-edge approach in pharmaceutical development. Its cyclobutyl scaffold offers conformational rigidity compared to more flexible chains, potentially improving target binding specificity. This property resonates with current industry focus on developing "beyond rule of five" (bRo5) molecules that can modulate challenging biological targets. The compound's aminomethyl functionality serves as an excellent handle for further derivatization, enabling rapid exploration of structure-activity relationships (SAR).
Analytical characterization of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods verify the compound's purity and confirm the successful installation of both the tert-butyloxycarbonyl (Boc) group and the hydrochloride salt form. Quality control is paramount, as even minor impurities can significantly impact downstream applications in sensitive biological assays. Current good manufacturing practices (cGMP) for such intermediates are becoming increasingly stringent to meet regulatory requirements for preclinical candidates.
Storage and handling recommendations for CAS 2094411-58-0 emphasize protection from moisture and temperature extremes, as the carbamate group can be sensitive to hydrolysis. The compound's stability profile has been extensively studied under various conditions, with data showing excellent shelf life when stored properly. These practical considerations are particularly relevant for pharmaceutical companies scaling up synthetic routes that incorporate this intermediate. The development of robust synthetic protocols using this building block has been a focus of recent process chemistry publications.
Emerging applications of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride extend beyond traditional small molecule drugs. Researchers are exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms. The compound's balanced physicochemical properties make it attractive for designing linkers in these bifunctional molecules. This aligns with the growing interest in next-generation therapeutic modalities that go beyond simple receptor inhibition. The cyclobutyl ring's unique geometry may contribute to improved pharmacokinetic properties in these complex architectures.
From a commercial perspective, the availability of CAS 2094411-58-0 from multiple suppliers has improved in response to growing demand. However, quality variations between sources remain a consideration for researchers. Recent advancements in synthetic routes have focused on improving atom economy and reducing reliance on hazardous reagents, reflecting the pharmaceutical industry's commitment to sustainable chemistry. The compound's price trajectory and supply chain stability are frequently monitored by procurement specialists in drug discovery organizations.
Patent landscapes reveal increasing references to tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride in claims for novel therapeutic compounds. Its appearance in recent patent applications suggests expanding utility across multiple therapeutic areas. Intellectual property analysts note that derivatives of this intermediate are being claimed in compositions for treating various conditions, though specific indications are typically protected separately. This pattern reflects broader trends in pharmaceutical patenting strategies for versatile building blocks.
Future research directions for CAS 2094411-58-0 may include exploration of its enantiopure forms, as chirality often plays a critical role in biological activity. The development of asymmetric synthetic routes to access stereochemically defined versions of this intermediate could open new opportunities in drug discovery. Additionally, its potential use in DNA-encoded library technology is being investigated, as the aminomethyl group provides an ideal point for diversification. These applications position the compound at the forefront of modern drug discovery methodologies.
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